(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol
Overview
Description
(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol This compound is characterized by the presence of a methanol group attached to a (2,3-dimethoxyphenyl) ring and a (4-pyridinyl) ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol typically involves the reaction of (2,3-dimethoxyphenyl)boronic acid with 4-pyridinecarboxaldehyde in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are likely mediated through its ability to form hydrogen bonds and π-π interactions with target molecules .
Comparison with Similar Compounds
- (2,3-Dimethoxyphenyl)(3-pyridinyl)methanol
- (2,3-Dimethoxyphenyl)(2-pyridinyl)methanol
- (3,4-Dimethoxyphenyl)(4-pyridinyl)methanol
Comparison: (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol is unique due to the specific positioning of the methoxy groups on the phenyl ring and the pyridinyl group at the 4-position. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-pyridin-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-9,13,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFMPRSXHIYMRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310921 | |
Record name | (2,3-dimethoxyphenyl)(4-pyridinyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243640-27-9 | |
Record name | α-(2,3-Dimethoxyphenyl)-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243640-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-dimethoxyphenyl)(4-pyridinyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70310921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pyridinemethanol, α-(2,3-dimethoxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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